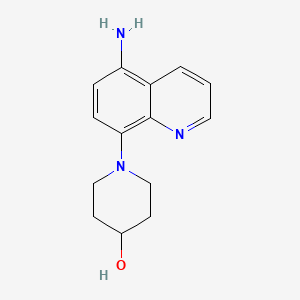

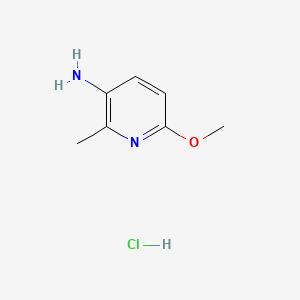

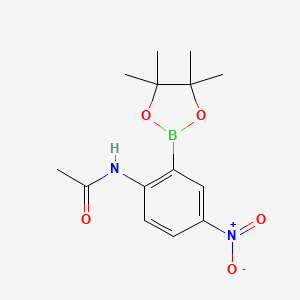

![molecular formula C8H5FN2O B581400 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde CAS No. 1190310-15-6](/img/structure/B581400.png)

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Overview

Description

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a fluorinated heterocyclic compound with the molecular formula C8H5FN2O. It is a derivative of pyrrolopyridine, characterized by the presence of a fluorine atom at the 5-position and an aldehyde group at the 4-position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities .

Mechanism of Action

Target of Action

The primary targets of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Biochemical Pathways

The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Activation of FGFR-dependent signaling pathways can facilitate cancer initiation, progression, and resistance to cancer therapy .

Pharmacokinetics

The compound’s low molecular weight suggests it may have beneficial adme properties .

Result of Action

In vitro studies have shown that this compound derivatives can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . They also significantly inhibit the migration and invasion of 4T1 cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde typically involves multi-step procedures starting from commercially available precursors. One common method includes the following steps:

Formation of the Pyrrolopyridine Core: The initial step involves the construction of the pyrrolopyridine core through cyclization reactions. This can be achieved by reacting suitable pyridine derivatives with appropriate reagents under controlled conditions.

Introduction of the Fluorine Atom: The fluorine atom is introduced at the 5-position using fluorinating agents such as N-fluoropyridinium salts or other fluorinating reagents.

Aldehyde Group Formation: The aldehyde group at the 4-position is introduced through formylation reactions, typically using formylating agents like Vilsmeier-Haack reagent or other suitable formylating conditions

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis procedures. These methods emphasize cost-effectiveness, yield optimization, and process safety. Continuous flow chemistry and automated synthesis platforms are often employed to enhance production efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and organometallic reagents

Major Products Formed

Oxidation: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.

Reduction: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

Biology: It is used in the study of enzyme inhibitors and receptor modulators due to its potential biological activity.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anticancer and antimicrobial drugs.

Industry: It is utilized in the synthesis of specialty chemicals and advanced materials .

Comparison with Similar Compounds

Similar Compounds

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position.

5-Methyl-1H-pyrrolo[2,3-b]pyridine: Similar core structure with a methyl group instead of a fluorine atom.

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde: Similar structure with a trifluoromethyl group instead of a fluorine atom .

Uniqueness

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is unique due to the specific positioning of the fluorine atom and the aldehyde group, which imparts distinct chemical reactivity and biological activity. Its fluorinated nature enhances its stability and lipophilicity, making it a valuable compound in drug design and development .

Properties

IUPAC Name |

5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-7-3-11-8-5(1-2-10-8)6(7)4-12/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QILHLWLSZHECBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=C(C(=C21)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678427 | |

| Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190310-15-6 | |

| Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190310-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

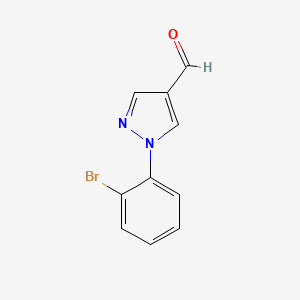

![Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B581318.png)

![2-[4-(2-Aminobenzenesulfonyl)piperazin-1-yl]ethanol](/img/structure/B581326.png)